Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate: is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound also includes a cyanopyrimidine moiety, which is a derivative of pyrimidine with a cyano group attached to it. The molecular formula of this compound is C13H16N4O2 , and it has a molecular weight of 260.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Cyanopyrimidine Moiety: The cyanopyrimidine group can be introduced through nucleophilic substitution reactions involving pyrimidine derivatives.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate is unique due to the presence of the cyanopyrimidine moiety, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyanopyrimidine moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of key enzymes and receptors involved in disease pathways:
- Kinase Inhibition : Many pyrimidine derivatives are known to inhibit tyrosine kinases, which play crucial roles in cell signaling and cancer progression. For instance, studies have shown that pyrimidine-based compounds can act as selective inhibitors for epidermal growth factor receptor (EGFR) and other kinases, demonstrating antiproliferative effects against various cancer cell lines .
- Antioxidant Activity : The compound may possess antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in the context of cancer and neurodegenerative diseases .
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound and related compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF7 (breast cancer) | 10.5 | EGFR inhibition |
Related Compound A | HCT116 (colon cancer) | 7.76 | Kinase inhibition |
Related Compound B | OVCAR-8 (ovarian cancer) | 9.76 | Antiproliferative |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against specific cancer types.
Other Biological Activities
In addition to anticancer properties, this compound may exhibit:
- Antimicrobial Effects : Similar compounds have shown activity against various bacterial strains, suggesting potential use as antibacterial agents .
- Anti-inflammatory Properties : Some studies indicate that pyrimidine derivatives can reduce inflammation markers, which could be beneficial in treating inflammatory diseases .
Case Studies
Recent case studies highlight the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.
- Combination Therapy : Research suggests that when combined with established chemotherapeutics, the compound enhances overall efficacy and reduces resistance observed in cancer therapies .
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-2-19-12(18)11-3-5-17(6-4-11)13-15-8-10(7-14)9-16-13/h8-9,11H,2-6H2,1H3 |
InChI Key |
YGDTZSXINBJLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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